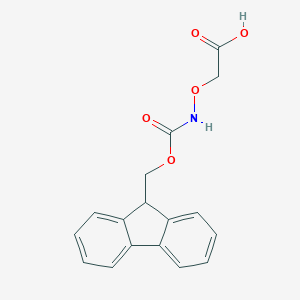

Fmoc-AOAc-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c19-16(20)10-23-18-17(21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLJEKGEUGUEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589246 | |

| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123106-21-8 | |

| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-AOAc-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-AOAc-OH, also known as (Fmoc-aminooxy)acetic acid, is a bifunctional linker and building block of significant interest in the fields of peptide chemistry, drug discovery, and bioconjugation. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a reactive carboxylic acid, and a versatile aminooxy functionality. This unique combination allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols and subsequent chemoselective ligation to carbonyl-containing molecules. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, complete with detailed experimental protocols and workflow visualizations to support researchers in their scientific endeavors.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Structure:

The chemical structure of this compound consists of a central aminooxyacetic acid moiety. The amino group is protected by a base-labile Fmoc group, while the terminal carboxylic acid is available for coupling reactions.

IUPAC Name: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}aminooxy)acetic acid

SMILES: O=C(O)CONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 123106-21-8 | [1] |

| Molecular Formula | C₁₇H₁₅NO₅ | [1] |

| Molecular Weight | 313.3 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 121 - 138 °C | |

| Boiling Point | Not available (likely decomposes) | |

| pKa | Estimated 3-5 (for the carboxylic acid) | |

| Purity | ≥95% | [1] |

Table 2: Solubility Profile of this compound

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Good to Excellent | The most common and effective solvent for dissolving Fmoc-amino acids for SPPS.[2] |

| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | Often used as an alternative to DMF, with higher solvating power for some hydrophobic sequences.[2] |

| Dimethyl sulfoxide (DMSO) | Good | A good solvent for many Fmoc-protected amino acids. |

| Dichloromethane (DCM) | Limited | Generally a poor solvent for Fmoc-amino acids and is more commonly used for washing steps.[2] |

| Water | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[2] |

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using standard Fmoc-based SPPS chemistry.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminal amino acid of the peptide-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

-

Amino Acid Activation: In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading capacity) and a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times) and DCM (3 times). The resin is now ready for the next step in the synthesis or for cleavage from the solid support.

Synthesis of an Oxime-Linked Conjugate

This protocol outlines the general procedure for conjugating an aldehyde- or ketone-containing molecule to a peptide that has been functionalized with an aminooxy group using this compound.

Materials:

-

Aminooxy-functionalized peptide (on or off-resin)

-

Aldehyde- or ketone-containing molecule

-

Ligation buffer (e.g., 100 mM sodium acetate, pH 4.5)

-

Aniline (optional, as a catalyst)

-

Co-solvent (e.g., DMF or DMSO) if the molecule is not water-soluble

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Peptide Preparation: If the aminooxy-functionalized peptide is on-resin, cleave it from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and purify by RP-HPLC. Lyophilize the purified peptide.

-

Ligation Reaction: Dissolve the purified aminooxy-peptide in the ligation buffer. Dissolve the aldehyde- or ketone-containing molecule (typically in 1.5-5 fold molar excess) in the ligation buffer (with a minimal amount of co-solvent if necessary).

-

Catalysis (Optional): For slow reactions, aniline can be added to the reaction mixture to a final concentration of 10-100 mM to catalyze the oxime formation.

-

Incubation: Gently agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound.

-

Monitoring the Reaction: The progress of the ligation can be monitored by RP-HPLC or LC-MS.

-

Purification: Once the reaction is complete, purify the oxime-linked conjugate by RP-HPLC to remove any unreacted starting materials and by-products.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis Cycle for this compound Incorporation

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Oxime Ligation Workflow for Bioconjugation

This diagram outlines the process of conjugating a molecule to an aminooxy-functionalized peptide.

Caption: General workflow for oxime ligation of an aminooxy-peptide.

Applications in Research and Drug Development

This compound is a versatile reagent with a growing number of applications:

-

Peptide Modification and Labeling: The aminooxy group allows for the site-specific introduction of labels, such as fluorophores or biotin, onto a peptide.

-

Peptide-Drug Conjugates (PDCs): It serves as a linker to attach cytotoxic drugs to targeting peptides for the development of novel cancer therapeutics. The resulting oxime linkage can be designed to be stable in circulation and cleavable under specific conditions within the tumor microenvironment.

-

PROTACs Synthesis: this compound can be used as a component of the linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.

-

Surface Immobilization: Peptides functionalized with an aminooxy group can be immobilized on aldehyde- or ketone-activated surfaces for use in biosensors and other diagnostic assays.

-

Hydrogel Formation: The oxime ligation is a bioorthogonal reaction that can be used for the in situ formation of hydrogels for tissue engineering and drug delivery applications.

Conclusion

This compound is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its straightforward integration into well-established solid-phase peptide synthesis protocols, combined with the chemoselective reactivity of the aminooxy group, enables the construction of complex and functionalized peptides and bioconjugates. The applications of this reagent continue to expand, promising further innovations in the fields of medicine, biotechnology, and materials science.

References

The Versatility of Fmoc-AOAc-OH: A Technical Guide for Researchers

Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH), also known as Fmoc-AEEA-OH, has emerged as a critical building block in modern biochemical and pharmaceutical research. Its unique properties as a hydrophilic linker have positioned it as a valuable tool in solid-phase peptide synthesis (SPPS), the development of antibody-drug conjugates (ADCs), and the design of proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols and visual workflows to aid researchers in its effective utilization.

Core Applications in Research

This compound's primary function is to act as a flexible and hydrophilic spacer molecule. The ethylene glycol units in its backbone impart increased water solubility to the molecules it is incorporated into, a crucial feature for improving the pharmacokinetic properties of therapeutic peptides and other bioconjugates.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.[2]

The key application areas for this compound include:

-

Solid-Phase Peptide Synthesis (SPPS): It is widely used to introduce a hydrophilic spacer within a peptide sequence. This can help to improve the solubility of the final peptide, reduce aggregation, and minimize steric hindrance during the synthesis of complex peptides.[2] A notable application is in the synthesis of GLP-1 receptor agonists like Semaglutide and Tirzepatide, where it is a critical component of the linker attached to the fatty acid side chain.[3][4][5]

-

Antibody-Drug Conjugates (ADCs): this compound serves as a cleavable or non-cleavable linker to connect a cytotoxic drug to a monoclonal antibody.[1][4] The hydrophilic nature of the linker can improve the solubility and stability of the ADC.

-

Proteolysis-Targeting Chimeras (PROTACs): In the design of PROTACs, which are heterobifunctional molecules that induce protein degradation, this compound is used as a PEG-based linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[1] The linker's length and flexibility are critical for the formation of a stable ternary complex and subsequent protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Synonyms | Fmoc-AEEA-OH, Fmoc-8-amino-3,6-dioxaoctanoic acid |

| CAS Number | 166108-71-0 |

| Molecular Formula | C₂₁H₂₃NO₆ |

| Molecular Weight | 385.42 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below. These protocols are intended as a general guide and may require optimization based on the specific molecules and desired outcomes.

Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the manual solid-phase synthesis steps for incorporating this compound into a peptide chain.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin)

-

This compound

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solutions: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 1.9-4 eq.), and an additive (e.g., HOBt, 2-5.5 eq.) in DMF.

-

Add DIPEA (4-8 equivalents) to the solution to activate the carboxylic acid.

-

Add the activated this compound solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.[7]

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Wash the pellet with cold diethyl ether and dry.

-

Purify the crude peptide by reverse-phase HPLC.

-

Quantitative Data for SPPS Coupling:

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Amino Acid/Fmoc-AOAc-OH | 2.0 - 5.0 |

| HBTU | 1.9 - 4.0 |

| HOBt | 2.0 - 5.5 |

| HATU | 1.9 - 4.0 |

| DIC | 5.5 |

| DIPEA | 4.0 - 8.0 |

Note: These are general ranges, and optimization may be required for specific sequences.[6]

General workflow for incorporating this compound in SPPS.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound Linker

This protocol describes a general strategy for conjugating a drug to an antibody via a linker derived from this compound. This typically involves pre-synthesizing a drug-linker construct.

Materials:

-

Monoclonal antibody (mAb)

-

Drug molecule with a reactive handle (e.g., amine)

-

This compound derived linker with a reactive group for the antibody (e.g., maleimide)

-

Reducing agent (e.g., TCEP) for antibody disulfide bond reduction

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation:

-

If targeting cysteine residues, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP.

-

Purify the reduced antibody to remove the excess reducing agent.

-

-

Drug-Linker Conjugation:

-

Synthesize the drug-linker construct. This involves coupling the drug to the deprotected amine of the AOAc linker and modifying the carboxylic acid end to be reactive towards the antibody (e.g., creating a maleimide group).

-

-

Antibody-Drug Conjugation:

-

Dissolve the drug-linker construct in a suitable solvent (e.g., DMSO).

-

Add the drug-linker solution to the prepared antibody in conjugation buffer.

-

Incubate the reaction mixture for 1-4 hours at room temperature or 4°C.

-

-

Quenching: Add a quenching reagent to cap any unreacted maleimide or other reactive groups.

-

Purification: Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Workflow for ADC synthesis using a linker derived from this compound.

Protocol 3: Synthesis of a PROTAC using this compound Linker

This protocol outlines a general solid-phase approach for synthesizing a PROTAC using this compound as the linker.

Materials:

-

Rink Amide resin (or other suitable resin)

-

E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide)

-

This compound

-

Target protein ligand (warhead)

-

Standard SPPS reagents (coupling reagents, base, deprotection solution, solvents)

-

Cleavage cocktail

-

Purification system (preparative HPLC)

Procedure:

-

Resin Preparation and E3 Ligase Ligand Coupling:

-

Swell the resin in DMF.

-

If the resin is Fmoc-protected, perform Fmoc deprotection.

-

Couple the E3 ligase ligand to the resin using standard coupling conditions.

-

-

Linker (this compound) Coupling:

-

Wash the resin.

-

Couple this compound to the resin-bound E3 ligase ligand using standard coupling conditions.

-

-

Target Protein Ligand Coupling:

-

Wash the resin.

-

Perform Fmoc deprotection to expose the amine on the linker.

-

Couple the target protein ligand (warhead) to the deprotected linker.

-

-

Cleavage and Purification:

-

Cleave the fully assembled PROTAC from the resin using a cleavage cocktail.

-

Precipitate the crude PROTAC in cold diethyl ether.

-

Purify the crude PROTAC by preparative HPLC.

-

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.[8]

Quantitative Data for PROTAC Synthesis Coupling Steps:

| Reagent | Equivalents (relative to resin loading) |

| Ligand/Linker | 2.0 |

| HATU | 2.0 |

| DIPEA | 4.0 |

Note: Reaction times can vary (4-16 hours), and optimization is crucial for each specific PROTAC.[8]

Solid-phase synthesis workflow for a PROTAC using this compound.

Conclusion

This compound is a versatile and indispensable tool for researchers in peptide chemistry, drug delivery, and chemical biology. Its hydrophilic nature and compatibility with standard synthetic methodologies make it an ideal choice for introducing spacers in peptides, constructing ADCs, and designing novel PROTACs. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in various research endeavors. As with any chemical synthesis, optimization of reaction conditions is key to achieving high yields and purity for the desired final product.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. CN112321699A - Synthesis method of semaglutide - Google Patents [patents.google.com]

- 4. JP2021516556A - Chemical enzyme synthesis of liraglutide, semaglutide and GLP-1 - Google Patents [patents.google.com]

- 5. US10920258B2 - Chemo-enzymatic synthesis of semaglutide, liraglutide and GLP-1 - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH), also known as Fmoc-AEEA-OH or Fmoc-NH-(PEG)2-COOH, is a valuable bifunctional linker molecule widely employed in peptide synthesis, drug delivery, and the development of antibody-drug conjugates (ADCs). Its structure incorporates a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the terminal amine, a hydrophilic diethylene glycol spacer, and a terminal carboxylic acid. This unique combination of features enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a detailed overview of the synthesis and purification methods for this important reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Synonyms | Fmoc-8-amino-3,6-dioxaoctanoic acid, Fmoc-AEEA-OH, Fmoc-NH-(PEG)2-COOH |

| CAS Number | 166108-71-0 |

| Molecular Formula | C21H23NO6 |

| Molecular Weight | 385.41 g/mol |

| Appearance | White to off-white solid |

| Typical Purity | ≥97% (by HPLC)[1] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 8-amino-3,6-dioxaoctanoic acid with an Fmoc-donating reagent under basic conditions. While specific, detailed protocols with reaction yields are not extensively published in peer-reviewed journals, the general methodology is well-established in patent literature, indicating the feasibility of high-yield synthesis.[2][3]

General Experimental Protocol: Fmoc Protection

This protocol is based on the general principles of Fmoc protection of amino acids.

Materials:

-

8-amino-3,6-dioxaoctanoic acid (AEEA)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO3) or Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolution: Dissolve 8-amino-3,6-dioxaoctanoic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture until all solids have dissolved.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes while maintaining vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).

-

Work-up:

-

Remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Fmoc-OSu and by-products.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of this compound should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for applications such as peptide synthesis. The two primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent system is critical and often requires some optimization. Based on the structure of this compound, which possesses both hydrophobic (Fmoc group) and hydrophilic (PEG chain, carboxylic acid) characteristics, a mixed solvent system is likely to be effective. A common approach for similar Fmoc-amino acids is to dissolve the crude product in a polar solvent and then induce precipitation by adding a non-polar solvent.

Suggested Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable polar solvent such as ethyl acetate or a mixture of ethyl acetate and a small amount of methanol at an elevated temperature.

-

Once fully dissolved, slowly add a non-polar solvent like heptane or hexane until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the crystalline solid by vacuum filtration, wash with cold non-polar solvent, and dry under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

-

System: Preparative HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

-

Gradient: A typical gradient would be from 20% to 80% Mobile Phase B over 30-40 minutes. The optimal gradient should be developed based on analytical HPLC of the crude material.

-

Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide bond if applicable).

-

Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like N,N-dimethylformamide (DMF) and then dilute with Mobile Phase A before injection.

-

Post-Purification: Combine the fractions containing the pure product, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified this compound as a fluffy white solid.

Conclusion

The synthesis and purification of this compound can be achieved through well-established chemical procedures. The synthesis involves a standard Fmoc protection of the corresponding amino acid. Rigorous purification, typically by recrystallization for bulk quantities or preparative HPLC for high-purity material, is crucial to ensure the quality of the final product for its intended applications in research and development. Adherence to detailed protocols and analytical quality control are paramount for the successful preparation of this versatile linker.

References

The Strategic Role of Fmoc-AOAc-OH in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced peptide chemistry, the strategic incorporation of specialized building blocks is paramount to achieving desired therapeutic properties and optimizing synthesis outcomes. Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH), a hydrophilic linker possessing a mini-polyethylene glycol (PEG) spacer, has emerged as a important tool in solid-phase peptide synthesis (SPPS). Its unique chemical architecture offers significant advantages in the synthesis of complex peptides, including enhanced solubility, improved pharmacokinetic profiles, and the facilitation of novel biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the core principles of this compound, its applications, detailed experimental protocols for its use, and quantitative data to inform its effective implementation in research and drug development.

Introduction to this compound

This compound, systematically named Fmoc-8-amino-3,6-dioxaoctanoic acid and also known as Fmoc-AEEA-OH, is a bifunctional molecule featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its terminal amine and a carboxylic acid for peptide bond formation.[1][2] Its defining characteristic is the integrated ethylene glycol-based spacer, which imparts flexibility and hydrophilicity.[1][3] This "mini-PEG" nature is instrumental in overcoming common challenges in peptide synthesis, such as aggregation of hydrophobic sequences, and in the rational design of sophisticated bioconjugates.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | Fmoc-8-amino-3,6-dioxaoctanoic acid, Fmoc-AEEA-OH, Fmoc-NH-PEG2-CH2COOH |

| CAS Number | 166108-71-0 |

| Molecular Formula | C₂₁H₂₃NO₆ |

| Molecular Weight | 385.41 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents |

| Storage Conditions | 2-8 °C, under inert atmosphere |

Core Applications in Peptide Chemistry

The versatility of this compound allows for its application in several key areas of peptide-related research and development.

Enhancing Peptide Solubility and Reducing Aggregation

A significant hurdle in the synthesis of long or hydrophobic peptides is the tendency of the growing peptide chain to aggregate on the solid support, leading to incomplete reactions and low purity of the final product. The hydrophilic PEG spacer of this compound improves the solvation of the peptide chain within the resin, disrupting the intermolecular hydrogen bonds that cause aggregation.[3][4] This leads to more efficient coupling and deprotection steps, resulting in higher crude peptide purity and overall yield.[5]

Linker for Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in the synthesis of ADCs.[2][6] ADCs are targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker plays a critical role in the stability and release of the payload. The hydrophilic nature of the this compound linker can improve the solubility and pharmacokinetic properties of the resulting ADC.[6]

Spacer for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its degradation.[6] The linker connecting the target protein binder and the E3 ligase ligand is a crucial determinant of PROTAC efficacy. This compound is utilized as a flexible and hydrophilic spacer in PROTAC design, allowing for the optimization of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[6]

Quantitative Data on Performance in SPPS

While specific comparative data for this compound is not extensively published, the performance of PEGylated linkers in SPPS is well-documented. The following tables summarize representative data for peptides synthesized with and without PEG spacers.

Table 3.1: Impact of PEG Linker on Crude Peptide Purity

| Peptide Sequence | Modification | Crude Purity (by HPLC) | Reference |

| Model Hydrophobic Peptide | Unmodified | ~45% | [5] |

| Model Hydrophobic Peptide | N-terminal PEG₂₃ | ~62% | [5] |

| "Difficult" Sequence | Standard Synthesis | <50% | [4] |

| "Difficult" Sequence | With PEG Linker | >70% | [4] |

Note: Crude purity is highly sequence-dependent. The data presented illustrates the general trend of improved purity with the incorporation of a PEG linker.

Table 3.2: Effect of PEGylation on Peptide Solubility

| Peptide | Modification | Relative Aqueous Solubility | Reference |

| Paclitaxel | Unmodified | 1x | [7] |

| Paclitaxel | PEG (5 kDa)-Succinyl | >66,000x | [7] |

| Salmon Calcitonin | Unmodified | Baseline | [8] |

| Salmon Calcitonin | PEGylated (5 kDa) | Significantly Enhanced | [8] |

Note: The fold increase in solubility is a powerful indicator of the impact of PEGylation.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.

Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Materials:

-

Fmoc-protected peptidyl-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[9]

-

Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[9]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

-

Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the coupling step.

Coupling of this compound

This protocol describes the coupling of this compound to the deprotected N-terminus of the peptide-resin using HATU as the coupling reagent.

Materials:

-

Deprotected peptide-resin

-

This compound

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF, peptide synthesis grade

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 4.1.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.[9]

-

Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove any excess reagents and byproducts.

Mandatory Visualizations

General SPPS Workflow with this compound

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]

- 3. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creativepegworks.com [creativepegworks.com]

Fmoc-AOAc-OH (CAS 123106-21-8): A Technical Guide to its Application in Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-AOAc-OH, chemically known as (Fmoc-aminooxy)acetic acid or Fmoc-Aoa-OH, is a bifunctional linker of significant interest in the fields of peptide chemistry, drug discovery, and bioconjugation. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group and a carboxylic acid, enables its seamless integration into solid-phase peptide synthesis (SPPS) protocols. This allows for the precise, site-specific incorporation of a highly reactive aminooxy handle into peptide backbones. This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and quantitative data to support its use in research and development.

The primary utility of this compound lies in its application in oxime ligation, a powerful and bioorthogonal conjugation technique.[1][2] Following its incorporation into a peptide and the subsequent deprotection of the aminooxy group, it can react with aldehydes or ketones on other molecules to form a highly stable oxime bond.[2][3] This method is extensively used for creating peptide-drug conjugates, radiolabeled peptides for imaging, and for attaching peptides to surfaces or larger biomolecules.[3][4]

Core Applications

The applications of this compound are centered around the synthesis of modified peptides with functionalities for subsequent conjugation.

-

Peptide Synthesis: It serves as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce an aminooxy functional group at a specific position within a peptide sequence.[2][5] The Fmoc protecting group is compatible with standard SPPS cycles, allowing for the controlled assembly of complex peptides.[6]

-

Bioconjugation via Oxime Ligation: The incorporated aminooxy group is a key component for oxime ligation, a highly chemoselective reaction. This bioorthogonal reaction allows for the covalent linking of the aminooxy-functionalized peptide to a molecule containing an aldehyde or ketone, such as a cytotoxic drug, a fluorescent probe, or a larger protein.[2][3]

-

Drug Development: this compound is instrumental in the development of peptide-drug conjugates (PDCs).[3] The stable oxime linkage ensures that the drug remains attached to the peptide carrier until it reaches its target, potentially reducing off-target toxicity.[4]

-

Neuroscience Research: This linker is used in the synthesis of neuroactive peptide analogs to enhance their stability or to attach them to delivery systems for crossing the blood-brain barrier.[7]

-

Material Science: It is employed in the functionalization of polymers and other materials to enhance properties like biocompatibility and to facilitate the attachment of biomolecules.[2]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 123106-21-8 | [2] |

| Molecular Formula | C₁₇H₁₅NO₅ | [2] |

| Molecular Weight | 313.31 g/mol | |

| Appearance | White crystalline powder | [2] |

| Purity | Typically ≥97% (by HPLC) | [2] |

| Melting Point | 121 - 138 °C | [2] |

| Storage | 2-8 °C, protected from light and moisture | [2] |

Quantitative Data

Coupling Efficiency in SPPS

The efficiency of coupling this compound can be influenced by the choice of coupling reagents and the potential for side reactions. Over-acylation of the aminooxy group has been reported, particularly when using base-containing activation mixtures.[3][5] To mitigate this, base-free coupling conditions are recommended.

| Coupling Reagent | Base | Reaction Time | Coupling Efficiency | Notes | Reference(s) |

| DIC/Oxyma | None | 15-60 min | >95% | Recommended to avoid over-acylation. | [5] |

| HBTU/HATU | DIPEA/NMM | 30-60 min | Variable | Risk of over-acylation. | [3][5] |

| DEPBT | DIPEA | 60-120 min | High | Good for sterically hindered couplings. | [8] |

DIC: Diisopropylcarbodiimide, Oxyma: Ethyl cyanohydroxyiminoacetate, HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one.

Stability of Oxime Bond vs. Other Linkages

The stability of the covalent bond is critical for the in vivo performance of bioconjugates. The oxime bond is known for its high stability, especially in comparison to other common linkages.

| Linkage Type | Half-life in Human Plasma (approx.) | Key Features | Reference(s) |

| Oxime | > 7 days | Highly stable, resistant to hydrolysis at physiological pH. | [4][9] |

| Thiosuccinimide (from Maleimide-Thiol) | 1-2 days | Prone to retro-Michael reaction and thiol exchange. | [10][11] |

| Hydrazone | Hours to days | Less stable than oximes, hydrolysis is acid-catalyzed. | [4] |

| Amide | > 1 year | Extremely stable. | [12] |

| Thioether | Very High | Generally considered highly stable. | [13] |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Manual SPPS

This protocol describes the manual incorporation of this compound into a peptide sequence on a Rink Amide resin using a base-free carbodiimide activation method to minimize side reactions.

Materials:

-

Rink Amide resin (e.g., 0.5 mmol/g loading)

-

Fmoc-protected amino acids

-

This compound (CAS 123106-21-8)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Coupling of Standard Fmoc-Amino Acids:

-

Pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling completion using a ninhydrin test.

-

Wash the resin as in step 3.

-

Repeat the deprotection and coupling cycle for each standard amino acid in the sequence.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF.

-

Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes. Do not add a base.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours. The reaction can be monitored by a ninhydrin test.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]

-

Confirm the identity of the purified aminooxy-peptide by mass spectrometry.

-

Protocol 2: Oxime Ligation of an Aminooxy-Peptide to an Aldehyde-Containing Molecule

This protocol describes the conjugation of a purified aminooxy-peptide to a molecule containing an aldehyde group.

Materials:

-

Purified aminooxy-peptide

-

Aldehyde-functionalized molecule (e.g., drug, fluorophore)

-

Aniline (optional, as a catalyst)

-

Reaction Buffer: 100 mM Sodium acetate buffer, pH 4.5-5.5

-

RP-HPLC system for monitoring and purification

Procedure:

-

Dissolve Reactants: Dissolve the aminooxy-peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the aldehyde-containing molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer to the desired concentration (typically 1.1-1.5 equivalents relative to the peptide).

-

Ligation Reaction:

-

Combine the solutions of the aminooxy-peptide and the aldehyde-containing molecule.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature (20-25°C) or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the components.

-

-

Monitoring the Reaction: Monitor the progress of the ligation by taking aliquots at different time points and analyzing them by RP-HPLC. The formation of the product will be indicated by a new peak with a different retention time.

-

Purification: Once the reaction is complete, purify the peptide conjugate by RP-HPLC to remove unreacted starting materials and catalyst.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Visualizations

Caption: Workflow for synthesizing a peptide-drug conjugate using this compound.

Caption: Aniline-catalyzed mechanism of oxime ligation.

References

- 1. chempep.com [chempep.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. creativepegworks.com [creativepegworks.com]

- 12. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. americanpeptidesociety.org [americanpeptidesociety.org]

- 15. agilent.com [agilent.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Fmoc-AOAc-OH

Introduction

Fmoc-aminooxyacetic acid (this compound) is a bifunctional molecule widely utilized in peptide synthesis, bioconjugation, and medicinal chemistry.[1][2] It incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is stable under acidic conditions but readily cleaved by bases, making it a cornerstone of modern solid-phase peptide synthesis (SPPS).[] The aminooxy functional group provides a versatile handle for forming stable oxime linkages with carbonyl-containing molecules, a key reaction in bioconjugation and the development of complex biomolecules.[1] Understanding the solubility and stability of this compound in various solvents is critical for its effective use, ensuring optimal reaction kinetics, minimizing side reactions, and achieving high purity and yield in synthetic workflows.[][4]

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of this compound. It includes detailed experimental protocols for determining these parameters and visual workflows to aid in experimental design.

Physicochemical Properties of this compound

This compound is a white crystalline powder.[2] Its structure consists of a hydrophobic Fmoc group and a more polar aminooxyacetic acid moiety, which dictates its solubility characteristics in different solvent systems.

| Property | Value | Reference |

| Synonyms | (Fmoc-Aminooxy)acetic acid, Fmoc-Aoa-OH | [1][2] |

| CAS Number | 123106-21-8 | [1][2][5] |

| Molecular Formula | C₁₇H₁₅NO₅ | [1][2][5] |

| Molecular Weight | 313.30 g/mol | [1][5][6] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 121 - 138 °C | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Solubility Profile of this compound

The solubility of Fmoc-protected amino acids is a crucial factor in synthetic applications, particularly in SPPS, where inefficient dissolution can lead to poor coupling efficiency and incomplete reactions.[4][7] this compound's amphiphilic nature—possessing both the large, nonpolar Fmoc group and a polar acid function—results in good solubility in polar aprotic solvents.[1][8]

Qualitative Solubility Data

| Solvent | Abbreviation | Type | Qualitative Solubility | Notes |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | A standard solvent for SPPS; Fmoc-amino acids generally exhibit excellent solubility.[][10] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Highly Soluble | Known to dissolve even difficult-to-solubilize Fmoc derivatives.[6][7] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | A common alternative to DMF with similar solvating properties for Fmoc-amino acids.[][11] |

| Tetrahydrofuran | THF | Polar Aprotic | Soluble | A suitable solvent for many SPPS applications.[6][11] |

| Dichloromethane | DCM | Nonpolar Aprotic | Soluble | Often used in SPPS, though sometimes less effective for more polar derivatives.[6][11] |

| Water | H₂O | Polar Protic | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[4][8] |

| Methanol / Ethanol | MeOH / EtOH | Polar Protic | Sparingly to Moderately Soluble | Solubility is limited by the nonpolar Fmoc group. |

| Acetonitrile | ACN | Polar Aprotic | Sparingly Soluble | Generally not a preferred solvent for dissolving Fmoc-amino acids.[12] |

Factors Influencing Solubility:

-

Solvent Polarity: Polar aprotic solvents like DMF, DMSO, and NMP are most effective.[7]

-

Temperature: Solubility generally increases with temperature, although this may also accelerate degradation.[7]

-

Purity: The presence of impurities can alter the solubility of the compound.[7]

-

Water Content: In aprotic solvents, even small amounts of water can decrease the solubility of hydrophobic compounds.[7]

Stability Profile of this compound

The stability of this compound is primarily dictated by the lability of the Fmoc protecting group. This group is designed for removal under basic conditions, typically with a piperidine solution in SPPS.[][13] Therefore, exposure to basic environments, even weak bases, can lead to premature deprotection.

Stability Considerations

| Condition | Stability | Notes and Potential Degradation Pathways |

| Acidic Conditions | Generally Stable | The Fmoc group is stable to acids, which is a key advantage of Fmoc-based chemistry.[14] |

| Basic Conditions | Labile | The Fmoc group is cleaved by primary and secondary amines (e.g., piperidine) and other bases. The degradation product is dibenzofulvene. |

| In DMF | Moderate Stability | DMF can contain dimethylamine impurities from spontaneous breakdown, which can slowly cleave the Fmoc group over time, leading to impurities.[11] |

| In NMP | Moderate Stability | Some studies indicate that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[11] |

| Thermal Stress | Temperature Dependent | High temperatures (e.g., >100°C) can cause thermal cleavage of the Fmoc group, even in the absence of a base.[15] |

| Oxidative Stress | Data not available | While the Fmoc group is robust, the aminooxy moiety could be susceptible to oxidation. The boronic acid group in a peptide derivative was shown to be cleaved by oxidation, suggesting functional group sensitivity.[16] |

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol provides a reliable method for determining the quantitative solubility of this compound in a specific solvent at a set temperature.[9]

Materials:

-

This compound

-

Selected analytical-grade solvents (e.g., DMF, DMSO, NMP)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Create a series of standard solutions of this compound at known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

Equilibration: Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[9]

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with the solvent to a concentration that falls within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Protocol for Stability Assessment Using a Stability-Indicating HPLC Method

This protocol outlines how to evaluate the stability of this compound in a solvent over time and under specific conditions. A stability-indicating method is one that can separate the intact compound from its degradation products.[17]

Materials:

-

This compound

-

HPLC-grade solvents

-

HPLC system with a photodiode array (PDA) or UV detector

-

Appropriate HPLC column (e.g., C18)

-

Temperature-controlled storage chambers (e.g., ovens, refrigerators)

Procedure:

-

Method Development: Develop an HPLC method capable of resolving this compound from potential impurities and degradation products (e.g., dibenzofulvene, free aminooxyacetic acid). A gradient reversed-phase method is typically suitable.[18]

-

Method Validation: Validate the HPLC method for specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose.[19]

-

Sample Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., DMF) at a known concentration.

-

Stability Study:

-

Aliquot the solution into several sealed vials.

-

Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).

-

Establish time points for analysis (e.g., T=0, 24h, 48h, 1 week).

-

-

HPLC Analysis: At each time point, inject a sample onto the HPLC system.

-

Data Analysis:

-

Quantify the peak area of the intact this compound.

-

Monitor for the appearance of new peaks, which indicate degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

-

Visualizations

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Caption: General Workflow for Oxime Ligation.

Conclusion

This compound is a vital reagent for chemical biology and drug development, with its utility being highly dependent on its solubility and stability. It is highly soluble in common polar aprotic solvents such as DMF, DMSO, and NMP, which are standard in peptide synthesis and bioconjugation. However, its stability is limited in the presence of basic impurities, particularly in solvents like DMF and NMP, where degradation can occur over time. For applications requiring precise concentrations and high purity, it is recommended that solutions be prepared fresh. The provided protocols offer robust frameworks for researchers to quantitatively assess the solubility and stability of this compound in their specific experimental contexts, ensuring more reliable and reproducible results.

References

- 1. CAS 123106-21-8: FMOC-AMINOXYACETIC ACID | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Fmoc-aminooxyacetic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. chempep.com [chempep.com]

- 15. researchgate.net [researchgate.net]

- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijcrt.org [ijcrt.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to Fmoc-AOAc-OH as a Linker: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-AOAc-OH, chemically known as (Fmoc-aminooxy)acetic acid, is a heterobifunctional linker widely employed in bioconjugation, peptide synthesis, and drug development. Its utility lies in the strategic placement of a terminal carboxylic acid and an Fmoc-protected aminoxy group. This configuration allows for its incorporation into molecules through standard amide bond formation, while the deprotected aminoxy group can subsequently react with aldehydes or ketones to form a stable oxime bond. This highly selective and bioorthogonal ligation chemistry is central to its function as a versatile linker. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its performance, and detailed experimental protocols for its application.

Core Properties of this compound

This compound is a white crystalline powder valued for its versatility in chemical synthesis.[1] The key functional components of this linker are the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, the aminoxy functionality, and the carboxylic acid. The Fmoc group provides a stable protecting group for the highly reactive aminoxy moiety, which can be selectively removed under basic conditions, a standard procedure in solid-phase peptide synthesis (SPPS).[1] The carboxylic acid allows for the covalent attachment of the linker to primary amines, such as those on the side chain of lysine residues in proteins, forming a stable amide bond.

| Property | Value |

| Synonyms | Fmoc-Aoa-OH, (Fmoc-aminooxy)acetic acid |

| CAS Number | 123106-21-8 |

| Molecular Formula | C₁₇H₁₅NO₅ |

| Molecular Weight | 313.28 g/mol |

| Appearance | White crystalline powder |

| Purity | 97 - 100% (Assay by titration) |

| Storage Conditions | 0 - 8 °C |

Mechanism of Action: Oxime Ligation

The primary mechanism of action for this compound as a linker is through oxime ligation . This bioorthogonal reaction involves the formation of a stable oxime bond from the condensation of the deprotected aminoxy group with an aldehyde or a ketone.[2] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biological macromolecules.[2]

Uncatalyzed Oxime Ligation

The uncatalyzed formation of an oxime proceeds in a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminoxy group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral carbinolamine intermediate.[2]

-

Dehydration: The intermediate undergoes dehydration to form the stable C=N-O linkage of the oxime.[2]

The reaction rate is pH-dependent, with a slightly acidic environment (pH 4-5) generally being optimal for the uncatalyzed reaction.[2]

Catalyzed Oxime Ligation

To enhance the reaction rate at neutral pH, catalysts such as aniline and its derivatives are often employed.[3][4] The aniline-catalyzed mechanism provides an alternative, lower-energy pathway:

-

Schiff Base Formation: Aniline first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion), which is more electrophilic than the starting carbonyl.[2]

-

Transimination: The aminoxy-containing molecule then attacks the highly reactive Schiff base intermediate.

-

Intermediate Breakdown: A tetrahedral intermediate is formed, which then collapses, eliminating the aniline catalyst and yielding the final oxime product.[2]

References

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

An Introductory Guide to Fmoc-Aminooxy-Acetic Acid for Researchers, Scientists, and Drug Development Professionals

An in-depth technical guide to the core principles, applications, and experimental protocols of (Fmoc-aminooxy)acetic acid, a versatile heterobifunctional linker in modern bioconjugation and peptide chemistry.

Introduction

(Fmoc-aminooxy)acetic acid (Fmoc-Aoa-OH) is a valuable chemical tool widely utilized in peptide synthesis, drug development, and bioconjugation.[1][2] Its structure features a carboxylic acid, a stable Fmoc-protected aminooxy group, and a short alkyl spacer. This unique arrangement allows for the selective and sequential formation of two different stable chemical bonds: an amide bond via the carboxylic acid and an oxime bond through the deprotected aminooxy group. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine, providing an orthogonal protection strategy essential in complex multi-step syntheses.[3]

The deprotected aminooxy group exhibits high chemoselectivity for aldehydes and ketones, forming a stable oxime linkage under mild, aqueous conditions. This bioorthogonal reaction is a cornerstone of modern chemical biology, enabling the precise ligation of molecules in complex biological environments.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of Fmoc-aminooxy-acetic acid, complete with detailed experimental protocols and quantitative data to facilitate its effective use in research and development.

Physicochemical Properties

Fmoc-aminooxy-acetic acid is typically a white crystalline powder with good solubility in polar aprotic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP). Its solubility in aqueous solutions is limited but can be enhanced at neutral or basic pH due to the deprotonation of the carboxylic acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₅NO₅ | [1] |

| Molecular Weight | 313.30 g/mol | [5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 121 - 138 °C | [1] |

| Storage Conditions | 0 - 8 °C, protect from moisture | [1] |

| Purity | ≥95% (HPLC) | [6] |

| Solubility | Soluble in DCM, THF, DMF, and DMSO | [5] |

Synthesis of (Fmoc-aminooxy)acetic acid

The synthesis of (Fmoc-aminooxy)acetic acid can be achieved through a multi-step process starting from readily available precursors. A general synthetic route involves the protection of an aminooxy precursor, followed by the introduction of the acetic acid moiety, and finally the installation of the Fmoc protecting group. While various specific routes exist, a common strategy is outlined below.

References

Fmoc-Aoa-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the unique characteristics and applications of Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH), a versatile building block in modern peptide chemistry. It provides a detailed comparison with other common Fmoc-protected amino acids, offering insights into its performance in solid-phase peptide synthesis (SPPS), and highlighting its pivotal role in the development of sophisticated bioconjugates and peptide-based therapeutics.

Introduction to Fmoc-Aoa-OH

Fmoc-Aoa-OH is a non-proteinogenic amino acid derivative distinguished by the presence of an aminooxy functional group.[1] This unique feature allows for the chemoselective formation of stable oxime bonds with molecules containing an aldehyde or ketone group.[2] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the aminooxy moiety ensures its compatibility with the widely used Fmoc-based solid-phase peptide synthesis strategy.[3] This strategic combination of a bioorthogonal handle and a standard protecting group makes Fmoc-Aoa-OH an invaluable tool for creating complex peptide architectures, including peptide-drug conjugates, peptide-based biosensors, and surface-immobilized peptides.[1][4]

Physicochemical Properties

Fmoc-Aoa-OH is a white crystalline powder with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Fmoc-Aoa-OH

| Property | Value |

| Synonyms | (Fmoc-aminooxy)acetic acid, Fmoc-AOAc-OH |

| CAS Number | 123106-21-8 |

| Molecular Formula | C₁₇H₁₅NO₅ |

| Molecular Weight | 313.30 g/mol |

| Appearance | White crystalline powder |

| Purity | Typically ≥98% |

| Storage Conditions | 2-8°C |

Performance in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of any amino acid into a growing peptide chain during SPPS is critically dependent on its coupling efficiency and the ease of deprotection of the N-terminal protecting group in subsequent steps. While direct, quantitative head-to-head comparative studies detailing the coupling and deprotection kinetics of Fmoc-Aoa-OH against all other Fmoc-amino acids are not extensively available in the literature, performance characteristics can be inferred from its structure and available research.

Coupling Efficiency

The coupling efficiency of an Fmoc-amino acid is influenced by factors such as steric hindrance around the alpha-carbon and the reactivity of the activated carboxylic acid. Fmoc-Aoa-OH, lacking a bulky side chain at the alpha-position, is expected to exhibit high coupling efficiency, comparable to that of sterically non-hindered amino acids like Fmoc-Gly-OH and Fmoc-Ala-OH.[] However, the electronic properties of the aminooxy group might slightly influence the reactivity of the carboxyl group.

Table 2: Comparative Coupling Efficiency of Fmoc-Aoa-OH and Other Fmoc-Protected Amino Acids (Qualitative)

| Fmoc-Amino Acid | Expected Coupling Efficiency | Factors Influencing Coupling |

| Fmoc-Aoa-OH | High | Minimal steric hindrance. |

| Fmoc-Gly-OH | Very High | No steric hindrance from the side chain.[] |

| Fmoc-Ala-OH | Very High | Minimal steric hindrance from the methyl side chain.[] |

| Fmoc-Val-OH | Moderate to High | β-branched side chain can introduce steric hindrance.[] |

| Fmoc-Leu-OH | High | Non-polar, aliphatic side chain is generally well-tolerated. |

| Fmoc-Phe-OH | High | Aromatic side chain is generally well-tolerated.[] |

Deprotection Rate

The rate of Fmoc group removal is generally consistent across most amino acids under standard conditions (e.g., 20% piperidine in DMF).[6] The structure of the amino acid side chain typically does not significantly impact the kinetics of this base-mediated elimination reaction. Therefore, the deprotection rate of the Fmoc group from an N-terminal Aoa residue is expected to be standard and comparable to that of other common amino acids.

Table 3: Comparative Fmoc Deprotection Rates (Qualitative)

| Fmoc-Amino Acid | Expected Deprotection Rate | Notes |

| Fmoc-Aoa-OH | Standard | No structural features are expected to significantly impede deprotection. |

| Fmoc-Gly-OH | Standard | No side chain interference.[] |

| Fmoc-Ala-OH | Standard | No side chain interference.[] |

| Fmoc-Val-OH | Standard | β-branching generally does not significantly impede deprotection.[] |

| Fmoc-Leu-OH | Standard | Generally follows typical deprotection kinetics. |

| Fmoc-Phe-OH | Standard | Generally follows typical deprotection kinetics.[] |

Experimental Protocols

Protocol for Incorporation of Fmoc-Aoa-OH into a Peptide Sequence via SPPS

This protocol describes a general procedure for the manual solid-phase synthesis of a peptide incorporating an Fmoc-Aoa-OH residue.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-Aoa-OH

-

Standard Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solutions: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and then DMF (3 times).

-

-

Amino Acid Coupling (for standard amino acids and Fmoc-Aoa-OH):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a few beads of the resin and wash them thoroughly with DMF.

-

Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and a second coupling should be performed.

-

-

Washing: After complete coupling, drain the coupling solution and wash the resin with DMF (3-5 times).

-

Peptide Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for One-Pot Fmoc-Deprotection and Oxime Ligation

This protocol describes a rapid and efficient method for the deprotection of the Fmoc group from an Aoa-containing peptide followed by immediate oxime ligation.[7]

Materials:

-

Fmoc-Aoa-containing peptide (purified)

-

Deprotection solution: 30% piperidine in anhydrous DMF (v/v)

-

Quenching solution: Trifluoroacetic acid (TFA)

-

Aldehyde or ketone-containing molecule for ligation

-

Catalyst: Aniline

-

Anhydrous DMF

-

Acetone

Procedure:

-

Fmoc Deprotection: Dissolve the Fmoc-Aoa-containing peptide in the pre-heated (75°C) deprotection solution. Incubate for 1 minute at 75°C.

-

Quenching: Quench the reaction by adding neat TFA (~30% v/v).

-

Oxime Ligation:

-

Add a solution of the aldehyde or ketone-containing molecule (e.g., 100 equivalents) and aniline (2 equivalents) in anhydrous DMF.

-

Mix the reaction for 5 minutes at 75°C.

-

-

Reaction Quenching: Quench the ligation reaction with acetone (10% v/v).

-

Purification: Purify the resulting oxime-linked peptide conjugate by RP-HPLC.

Key Applications and Workflows

The unique functionality of Fmoc-Aoa-OH enables a variety of advanced applications in chemical biology and drug development.

Synthesis of Peptide-Drug Conjugates (PDCs)

Fmoc-Aoa-OH is instrumental in the site-specific conjugation of therapeutic payloads to peptides. The aminooxy group provides a bioorthogonal handle for attaching drugs that have been modified to contain an aldehyde or ketone. This approach allows for precise control over the drug-to-peptide ratio and the site of attachment, leading to more homogeneous and well-defined PDCs.

Development of Peptide-Based Biosensors